2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide
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Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H12N6O3S and its molecular weight is 320.33. The purity is usually 95%.
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Scientific Research Applications
Neuroprotection and MAO-B Inhibition
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[(methylcarbamothioyl)amino] acetamide has been identified as a significant compound in neuroprotective research. A study found it to have the lowest neurotoxicity and the highest neuroprotection among its series, along with a noteworthy monoamine oxidase-B (MAO-B) inhibitory activity of 28% (Mitkov et al., 2022).
Antitumor Activity
Research on similar compounds, such as 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides, has shown significant antitumor activity. These purine-based compounds were evaluated for their effectiveness against breast and leukemic cancer cell lines, indicating potential in cancer therapy (Sultani et al., 2017).
Radioligand for A2B Adenosine Receptors
MRE 2029-F20, a derivative of 1,3-diallyl-xanthine, which is closely related to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl) compounds, has been used as a selective antagonist radioligand for human A2B adenosine receptors. This has applications in pharmacological characterization and drug development (Baraldi et al., 2004).
Anticancer and Antioxidant Properties
Derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide, which share structural similarities with the compound , have shown significant anticancer activity, particularly against melanoma-type cell lines. Additionally, some of these compounds exhibit antioxidant properties, suggesting a potential therapeutic application in oxidative stress-related diseases (Duran & Demirayak, 2012).
α-Glucosidase Inhibitory Activity
Research on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which are structurally related to the compound of interest, has demonstrated α-glucosidase inhibitory activity. This indicates potential applications in the management of conditions like diabetes (Koppireddi et al., 2014).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3S/c1-16-9-8(10(20)17(2)12(16)21)18(6-14-9)5-7(19)15-11-13-3-4-22-11/h3-4,6H,5H2,1-2H3,(H,13,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFJBRVMBXDSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328826 |
Source
|
Record name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822478 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314042-97-2 |
Source
|
Record name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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